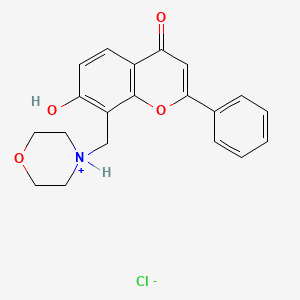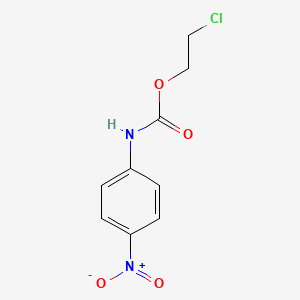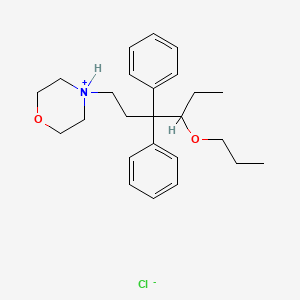
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C25H36ClNO2. It is known for its unique structure, which includes a morpholino group and two phenyl rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves several steps. One common method includes the reaction of 4,4-diphenyl-6-morpholinohexan-3-one with propionic anhydride in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction .
Analyse Chemischer Reaktionen
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the morpholino group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets. The morpholino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions .
Vergleich Mit ähnlichen Verbindungen
Hexane, 3-propionoxy-4,4-diphenyl-6-morpholino-, hydrochloride can be compared with other similar compounds, such as:
- 4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium chloride
- 6-(diethylamino)-4,4-diphenyl-3-hexanone hydrochloride
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The unique combination of the morpholino group and the propionoxy group in this compound gives it distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
63834-55-9 |
|---|---|
Molekularformel |
C25H36ClNO2 |
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
4-(3,3-diphenyl-4-propoxyhexyl)morpholin-4-ium;chloride |
InChI |
InChI=1S/C25H35NO2.ClH/c1-3-19-28-24(4-2)25(22-11-7-5-8-12-22,23-13-9-6-10-14-23)15-16-26-17-20-27-21-18-26;/h5-14,24H,3-4,15-21H2,1-2H3;1H |
InChI-Schlüssel |
VRLGNQCNRDMXHS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(CC)C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R,18E)-4-hydroxy-N,N,N-trimethyl-7-{[(9E)-octadec-9-enoyl]oxy}-4,10-dioxo-3,5,9-trioxa-4l5-phosphaheptacos-18-en-1-aminium](/img/structure/B13766225.png)
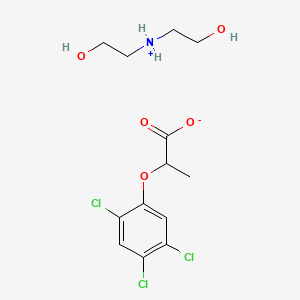
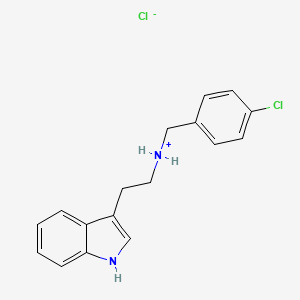
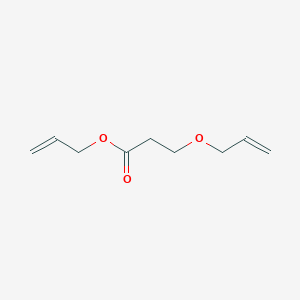
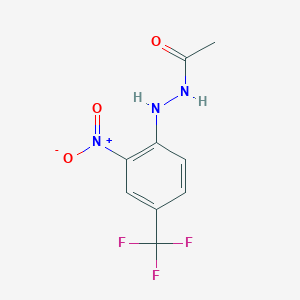


![7-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13766283.png)

